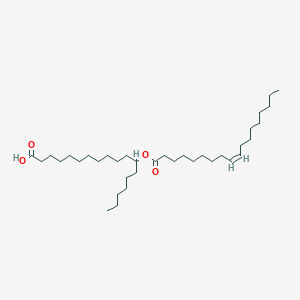

12-Oahsa

Description

Propriétés

IUPAC Name |

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHJVQODRYVDAA-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247627 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101901-73-9 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101901-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Regulation of 12 Oahsa

Enzymatic Pathways in 12-OAHSA Biosynthesis

The synthesis of this compound and other FAHFAs is a complex process involving the enzymatic esterification of a hydroxy fatty acid with another fatty acid. Key enzymes have been identified that play crucial roles in this biosynthetic pathway.

Role of Adipose Triglyceride Lipase (B570770) (ATGL) in FAHFA Formation

Adipose Triglyceride Lipase (ATGL), primarily known for its role in breaking down triglycerides (lipolysis), has been identified as a key enzyme in the biosynthesis of FAHFAs. oup.comresearchgate.netresearchgate.net ATGL possesses a dual function, acting as both a hydrolase and a transacylase. oup.com In its transacylase role, ATGL catalyzes the transfer of a fatty acid from a triglyceride (TG) or, to a lesser extent, a diglyceride (DG), to a hydroxy fatty acid (HFA) to form a FAHFA. oup.comsochob.cl This discovery marked a paradigm shift in understanding ATGL's function, revealing its involvement in both anabolic and catabolic lipid metabolism. sochob.cl

Studies have shown that overexpression of the wild-type ATGL enzyme leads to an increase in FAHFA biosynthesis, while a catalytically inactive form of the enzyme does not. researchgate.net Conversely, the inhibition of ATGL, either through chemical means or genetic deletion, significantly curtails FAHFA production. researchgate.netresearchgate.net In mice with a specific knockout of the Atgl gene in adipose tissue, the levels of endogenous FAHFAs and their storage form, FAHFA-triglycerides (FAHFA-TGs), are reduced by 80-90%. researchgate.net This highlights the critical role of ATGL in maintaining FAHFA levels in fat tissue. The biosynthetic transacylase activity of ATGL has also been confirmed in human adipose tissue, suggesting its clinical relevance. researchgate.net

Contribution of Diacylglycerol Acyltransferase 1 (DGAT1) to FAHFA Synthesis

Diacylglycerol Acyltransferase 1 (DGAT1) is another key enzyme in lipid metabolism, primarily responsible for the final step in triglyceride synthesis. crimsonpublishers.comebi.ac.uk It catalyzes the esterification of a diacylglycerol with a fatty acyl-CoA. crimsonpublishers.com Research indicates that DGAT1 activity influences the pool of triglycerides that can serve as fatty acid donors for ATGL-mediated FAHFA synthesis. researchgate.net

Identification of Hydroxy Fatty Acid Acyltransferases

While ATGL is a major FAHFA biosynthetic enzyme, the existence of other hydroxy fatty acid acyltransferases has been suggested. nih.gov The dose-dependent biosynthesis of FAHFAs in liver cells points to the presence of such enzymatic activity. nih.gov Though initially assumed to be primarily in adipocytes, experimental evidence for the specific acyltransferases involved is still emerging. nih.gov

Metabolic Regulation of this compound Levels in Biological Systems

The concentration of this compound and other FAHFAs in the body is not static but is dynamically regulated by various metabolic states.

Influence of Fasting and High-Fat Feeding on Endogenous this compound Concentrations

Endogenous levels of FAHFAs, including the OAHSA family, are regulated by nutritional status, such as fasting and high-fat feeding. researchgate.netresearchgate.net Studies in mice have demonstrated that a high-fat diet can induce hepatic steatosis, a condition characterized by the accumulation of triglycerides in the liver, and DGAT1 is required for this process when the fatty acids are from an external source. nih.gov The regulation of FAHFA levels is complex and appears to be tissue-specific, with different isomers being affected differently by metabolic changes. researchgate.net For instance, obese patients have been found to have lower levels of total FAHFAs compared to non-obese individuals. dntb.gov.ua

Isomer-Specific Regulation of this compound and Related FAHFAs

The regulation of FAHFAs is highly specific to the particular isomer. Different isomers of OAHSA, such as 9-OAHSA and this compound, exhibit distinct biological activities and are regulated differently. nih.gov For example, in mice lacking the FAHFA hydrolases AIG1 and ADTRP, there are increased concentrations of FAHFAs, particularly those with the ester bond at the 9th carbon. researchgate.net

In mice with adipose tissue-specific deletion of Atgl, there is a significant decrease in 9-, 10-, 11-, and 12/13-PAHSA regioisomers in various fat depots. nih.gov Serum levels of 9- and 12/13-PAHSAs are also lower in these mice. nih.gov Furthermore, studies have identified various OAHSA regioisomers, including 8-, 9-, 10-, 11-, and 12/13-OAHSA, in the white adipose tissue of mice. researchgate.net The differential regulation of these isomers suggests they may have unique physiological roles. For instance, in breast cancer tissues, 9-OAHSA and 11-OAHSA have been found to be significantly upregulated. nih.gov

Table 1: Influence of Metabolic Conditions on FAHFA Levels

| Condition | Effect on FAHFA Levels | Key Findings | Citations |

| High-Fat Diet | Can induce hepatic steatosis, impacting TG pool for FAHFA synthesis. | DGAT1 is crucial for hepatic steatosis from exogenous fatty acids. | nih.gov |

| Obesity | Lower total FAHFA levels in obese patients. | Suggests a potential link between FAHFA metabolism and obesity. | dntb.gov.ua |

| Fasting | Regulates endogenous FAHFA levels. | Part of the dynamic metabolic control of these lipids. | researchgate.netresearchgate.net |

| Genetic Deletion of Atgl in Adipose Tissue | 80-90% reduction in FAHFAs and FAHFA-TGs. | Confirms ATGL as a major FAHFA biosynthetic enzyme in adipose tissue. | researchgate.net |

| Genetic Deletion of FAHFA Hydrolases (AIG1/ADTRP) | Increased concentrations of FAHFAs, especially 9-isomers. | Identifies key enzymes in FAHFA degradation. | researchgate.net |

Emerging Approaches for Enzymatic and Sustainable Synthesis of this compound for Research Applications

The growing interest in the biological functions of this compound and other fatty acid esters of hydroxy fatty acids (FAHFAs) has created a demand for pure isomers for research purposes. Chemical synthesis methods, while effective, often involve multiple steps and the use of hazardous reagents. mdpi.com Consequently, research has shifted towards developing enzymatic and chemoenzymatic strategies that offer more sustainable, scalable, and environmentally friendly alternatives. acs.org These "green chemistry" approaches prioritize the use of renewable feedstocks, solvent-free conditions, and biocatalysts to improve efficiency and reduce waste. acs.orgacs.org

Enzymatic synthesis is a favored approach due to its potential for scalability and reduced environmental impact. acs.org Lipases, in particular, have shown great promise. Research has focused on Candida antarctica lipase A (CalA), a thermostable enzyme known to catalyze FAHFA esterification. acs.orgacs.org A systematic workflow has been developed to identify and characterize novel CalA-like lipases (CLs) for their ability to synthesize various FAHFAs, including this compound. acs.org

In one study, 15 previously uncharacterized CalA-like lipases were shown to catalyze the synthesis of eight different FAHFAs. acs.org The synthesis of this compound was achieved by reacting 12-hydroxystearic acid (12-HSA) and oleic acid (OA) at an elevated temperature (70°C) in the absence of organic solvents. acs.org This solvent-free approach is a key aspect of sustainable synthesis, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.orgacs.org The enzymes, expressed in Pichia pastoris, were immobilized on resin beads, which enhances their stability and allows for potential reuse, further contributing to the sustainability of the process. acs.org

The efficiency of this compound production was found to be dependent on the specific lipase used and the type of immobilization bead. As the table below illustrates, several novel lipases demonstrated high conversion rates, with some achieving over 90% yield within 160 minutes. acs.org

Production of this compound using Immobilized CalA-like Lipases

Data shows the conversion of 12-hydroxystearic acid (12-HSA) and oleic acid (OA) into this compound over 160 minutes using various enzymes immobilized on two different types of beads (ECR1030M and ECR8806M). The data highlights the superior performance of enzymes immobilized on ECR8806M beads in a solvent-free reaction environment.

| Enzyme-Bead Combination | Production Yield (%) after 160 min | Productivity (mmol/g/h) |

|---|---|---|

| CalA-ECR1030M | 76.04 (±1.50) | 0.56 (±0.01) |

| CL27-ECR1030M | 85.24 (±0.94) | 0.62 (±0.01) |

| CL31-ECR1030M | 75.40 (±0.78) | 0.55 (±0.01) |

| CL39-ECR1030M | 84.60 (±2.57) | 0.62 (±0.02) |

| CalA-ECR8806M | 88.60 (±1.11) | 0.65 (±0.01) |

| CL27-ECR8806M | 95.44 (±1.50) | 0.70 (±0.01) |

| CL31-ECR8806M | 72.54 (±0.80) | 0.53 (±0.01) |

| CL39-ECR8806M | 90.28 (±2.31) | 0.66 (±0.02) |

Metabolism and Catabolism of 12 Oahsa

The regulation of 12-OAHSA (12-hydroxy-stearic acid) and other fatty acid esters of hydroxy fatty acids (FAHFAs) is controlled by a dynamic balance between their synthesis and degradation. The catabolism of these lipids is a critical process governed by specific enzymes that hydrolyze the ester bond, releasing the constituent fatty acid and hydroxy fatty acid. This enzymatic degradation is a key mechanism for controlling the levels and signaling activity of FAHFAs in various tissues.

Molecular Mechanisms and Cellular Signaling of 12 Oahsa in Biological Systems

Modulation of Inflammatory Responses by 12-OAHSA

Research has established that this compound mitigates inflammatory responses, especially those associated with obesity. Its mechanisms involve altering the expression of key signaling molecules and regulating immune cell activity in metabolic tissues. researchgate.net In mouse models of obesity, administration of this compound led to a significant reduction in the accumulation of pro-inflammatory adipose tissue macrophages and T lymphocytes. researchgate.netnih.gov

A key aspect of this compound's anti-inflammatory function is its ability to suppress the expression of pro-inflammatory genes. researchgate.net In the adipose tissue of obese mice, treatment with this compound resulted in a significant decrease in the expression of genes for pro-inflammatory cytokines. researchgate.netnih.gov While specific data on Interleukin-1 beta (Il1b), Interleukin-6 (Il6), and Interferon-gamma (Ifng) are part of this general downregulation, studies have not detailed the individual effects on each. The effect on Tumor Necrosis Factor-alpha (Tnf-α) has been more specifically characterized in other contexts, showing that this compound can reduce its secretion in certain immune cells.

Conversely, this compound actively promotes an anti-inflammatory environment by upregulating protective genes. researchgate.net Studies have shown that in adipose tissue, this compound treatment leads to a markedly increased expression of the anti-inflammatory gene Interleukin-10 (Il10). researchgate.netnih.gov This cytokine is crucial for restraining inflammatory responses and maintaining immune homeostasis.

The primary mechanism through which this compound exerts its anti-inflammatory effects is by suppressing the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.netnih.gov This pathway is a central regulator of inflammation, and its inhibition in adipose tissue and macrophages is a key finding. researchgate.netnih.govnih.gov The activation of NF-κB is a critical step in the development of adipose tissue inflammation during obesity. nih.gov By inhibiting this pathway, this compound effectively dampens the inflammatory cascade. researchgate.net

Following IKKβ activation, the complex phosphorylates the NF-κB inhibitor, IκBα. This action tags IκBα for degradation, which in turn releases the NF-κB dimer (most commonly the p50-p65 heterodimer). nih.gov The p65 subunit then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov The suppression of the NF-κB pathway by this compound implies an interference with these steps, preventing the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of p65. researchgate.netnih.gov However, direct evidence specifically measuring the impact of this compound on p65 phosphorylation and IκBα degradation levels is not yet detailed in the available scientific literature.

The anti-inflammatory capacity of this compound has been confirmed in cellular models. In vitro experiments using macrophage cell lines demonstrate that this compound significantly inhibits the inflammatory response triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. researchgate.netnih.gov This inhibition is achieved through the suppression of the NF-κB signaling pathway, preventing the downstream production of inflammatory mediators. nih.gov

Data Tables

Table 1: Effect of this compound on Inflammatory Gene Expression

| Gene/Cytokine | Biological Process | Effect of this compound | Tissue/Cell Type |

| Pro-inflammatory Cytokine Genes | Inflammation | ↓ Decreased Expression | Adipose Tissue |

| Il10 | Anti-inflammation | ↑ Markedly Increased Expression | Adipose Tissue |

Table 2: Mechanisms of this compound in Cellular Signaling

| Pathway/Process | Target Molecule/Event | Effect of this compound | Tissue/Cell Type |

| NF-κB Signaling | Overall Pathway Activity | ↓ Significantly Decreased | Adipose Tissue, Macrophages |

| LPS-Induced Inflammation | Inflammatory Response | ↓ Significantly Inhibited | Macrophages |

Influence on Cellular Metabolic Homeostasis (Preclinical Contexts)

Effects on Glucose Metabolism in Experimental Models

Preclinical research in experimental models of obesity has demonstrated that this compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, plays a significant role in regulating glucose metabolism. researchgate.netreddit.com In studies involving obese mice, the administration of this compound resulted in a notable improvement in glucose homeostasis. researchgate.netnih.gov This beneficial metabolic effect was observed to be independent of changes in body weight, suggesting a direct influence on glucose regulatory pathways. researchgate.netreddit.com The anti-diabetic properties of this compound and related isomers, such as 9-OAHSA and 5-OAHSA, are characterized by their ability to enhance insulin-stimulated glucose uptake. researchgate.net These findings from animal models highlight the potential of this compound as a bioactive lipid in the management of metabolic dysregulation associated with obesity. nih.gov

Potential Receptor-Mediated Signaling (e.g., GPR120 for related FAHFAs)

The biological activities of FAHFAs, including this compound, are believed to be mediated, at least in part, through cell surface receptors. G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has been identified as a key receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids. nih.govmdpi.comnih.gov GPR120 is expressed in various metabolically active tissues and cells, including adipocytes, macrophages, and intestinal L-cells. mdpi.comresearchgate.net

Activation of GPR120 by fatty acid ligands initiates signaling cascades that have potent anti-inflammatory and insulin-sensitizing effects. nih.govmdpi.com One of the primary mechanisms involves the recruitment of β-arrestin-2 to the activated receptor. This interaction inhibits the activation of TAK1 (transforming growth factor-β-activated kinase 1), a critical node where pro-inflammatory signaling pathways, such as those initiated by Toll-like receptors (TLRs) and TNF-α, converge. nih.govnih.gov By preventing TAK1 phosphorylation, GPR120 signaling effectively suppresses downstream activation of the NF-κB and JNK pathways, thereby reducing the expression of pro-inflammatory cytokines. nih.govnih.gov Given that FAHFAs are structurally similar to other GPR120 ligands, it is plausible that this compound exerts its metabolic benefits through this receptor, representing a key mechanism for its anti-inflammatory and insulin-sensitizing actions.

Modulation of Macrophage Metabolic Pathways by this compound

Chronic low-grade inflammation, driven by macrophages in adipose tissue, is a key factor in the development of insulin (B600854) resistance in obesity. nih.gov Research indicates that this compound can directly modulate macrophage function and inflammatory responses. researchgate.netnih.gov In in vitro experiments using macrophage cell cultures, this compound was shown to significantly inhibit the inflammatory response induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. reddit.comnih.gov This anti-inflammatory effect is achieved by suppressing the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.netnih.gov

In diet-induced obese mice, treatment with this compound led to a significant reduction in the accumulation of pro-inflammatory CD11c+ macrophages within adipose tissue. researchgate.netnih.gov Concurrently, the expression of pro-inflammatory cytokine genes in the adipose tissue was decreased, while the anti-inflammatory cytokine IL-10 was markedly increased. researchgate.netnih.gov Macrophage function is tightly linked to its metabolic state; pro-inflammatory (M1) macrophages typically rely on glycolysis, whereas anti-inflammatory (M2) macrophages utilize fatty acid oxidation. By inhibiting the NF-κB pathway and reducing the inflammatory phenotype, this compound likely shifts the metabolic programming of macrophages away from a pro-inflammatory state, contributing to the mitigation of obesity-induced insulin resistance. nih.gov

Antioxidant and Cytoprotective Actions of this compound and FAHFA Derivatives

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Beyond its metabolic and anti-inflammatory roles, the FAHFA class of lipids possesses antioxidant potential through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govnih.gov The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. plos.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm, but upon activation by signaling molecules, it translocates to the nucleus to regulate the expression of antioxidant genes. nih.govplos.org

Studies on FAHFA derivatives, such as 12-eicosapentaenoyl-oxy-12-hydroxy stearic acid (12-EPAHSA), have revealed their capacity to act as potent Nrf2 activators. nih.govnih.gov Research has shown that treatment of human hepatocyte cells with 12-EPAHSA leads to a significant accumulation of Nrf2 protein within the nucleus. nih.gov This nuclear translocation is a critical step and a clear indicator of the activation of the Nrf2 signaling system. nih.gov These findings suggest that FAHFAs can induce cytoprotective mechanisms against cellular damage caused by oxidative stress by activating this key regulatory pathway. nih.govnih.gov

Upregulation of Nrf2-Dependent Antioxidant Enzyme Genes (e.g., NQO1, GCLM, GCLC, SOD-1, HO-1)

The activation of the Nrf2 pathway by FAHFA derivatives leads to the transcriptional upregulation of a suite of cytoprotective and antioxidant enzymes. nih.gov This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds. mdpi.com In experimental settings, treatment with 12-EPAHSA has been shown to significantly increase the mRNA expression levels of several key Nrf2-target genes in a dose-dependent manner. nih.gov

These upregulated genes include NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase modifier subunit (GCLM), glutamate-cysteine ligase catalytic subunit (GCLC), and superoxide (B77818) dismutase 1 (SOD-1). nih.govnih.gov GCLM and GCLC are the two subunits of the rate-limiting enzyme in the synthesis of glutathione (B108866), a major intracellular antioxidant. mdpi.com Additionally, the expression of heme oxygenase-1 (HO-1) showed a tendency to increase with higher concentrations of 12-EPAHSA. nih.govnih.gov The coordinated upregulation of these enzymes provides a robust defense against oxidative stress-related cellular damage. nih.gov

Table 2: Upregulation of Nrf2-Target Genes by a FAHFA Derivative (12-EPAHSA)

| Gene | Enzyme/Protein | Function | Result of 12-EPAHSA Treatment | Source |

|---|---|---|---|---|

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant defense | Significantly increased expression | nih.gov, nih.gov |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Glutathione biosynthesis | Significantly increased expression | nih.gov, nih.gov |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione biosynthesis (rate-limiting step) | Significantly increased expression | nih.gov, nih.gov |

| SOD-1 | Superoxide Dismutase 1 | Converts superoxide radicals to hydrogen peroxide | Significantly increased expression | nih.gov, nih.gov |

| HO-1 | Heme Oxygenase-1 | Heme catabolism, antioxidant, anti-inflammatory | Increasing tendency in expression | nih.gov, nih.gov |

Inhibition of Lipid Droplet Oxidation in Cellular Models

The role of this compound and related fatty acid esters of hydroxy fatty acids (FAHFAs) in protecting against cellular damage extends to the inhibition of lipid droplet oxidation. Lipid droplets, once considered inert storage depots for neutral lipids, are now recognized as dynamic organelles crucial for regulating lipid metabolism and protecting cells from lipotoxicity and oxidative stress. The accumulation of oxidized lipids is a key factor in the progression of various metabolic diseases. Research into FAHFAs has revealed mechanisms that actively preserve the integrity of lipid droplets from oxidative damage.

A key pathway implicated in the antioxidant effects of FAHFAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Studies on FAHFAs structurally similar to this compound have demonstrated potent activation of this protective pathway.

For instance, research on eicosapentaenoic acid (EPA) esters of hydroxy fatty acids, such as 12-EPAHSA (an ester of 12-hydroxy stearic acid, the same hydroxy fatty acid as in this compound), has provided direct evidence of the inhibition of lipid droplet oxidation in human hepatocyte (C3A) cellular models. nih.gov In these studies, treatment with 12-EPAHSA led to a significant increase in the expression of Nrf2-dependent antioxidant enzymes. nih.gov

The activation of the Nrf2 pathway by these FAHFAs results in a more robust cellular antioxidant defense system, which in turn protects lipid droplets from peroxidation. Fluorescence imaging analysis in cellular models has confirmed that treatment with 12-EPAHSA leads to a strong inhibition of the oxidation of small-sized lipid droplets induced by linoleic acid. nih.gov This protective effect is crucial, as the oxidation of lipids stored in these droplets can generate reactive aldehydes and other harmful species that contribute to cellular dysfunction and damage.

The table below summarizes the effect of 12-EPAHSA on the expression of Nrf2-dependent antioxidant enzyme genes, illustrating the molecular basis for its protective effects against lipid droplet oxidation.

Table 1: Effect of 12-EPAHSA on Nrf2-Dependent Antioxidant Gene Expression

| Gene | Function | Outcome of Increased Expression |

|---|---|---|

| NQO1 | Detoxification of quinones and reduction of oxidative stress | Enhanced protection against electrophilic and oxidant stress |

| GCLM | Subunit of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis | Increased capacity for glutathione (GSH) synthesis, a major cellular antioxidant |

| GCLC | Subunit of glutamate-cysteine ligase | Boosts the synthesis of glutathione, enhancing antioxidant defenses |

| SOD-1 | Superoxide dismutase 1, converts superoxide radicals to hydrogen peroxide | Reduction of superoxide anion levels, a key reactive oxygen species |

| HO-1 | Heme oxygenase-1, catabolizes heme to produce biliverdin, iron, and carbon monoxide | Production of biliverdin/bilirubin, which are potent antioxidants |

While this direct evidence is from a closely related FAHFA, the shared 12-hydroxystearic acid backbone suggests that this compound may operate through similar antioxidant-promoting mechanisms. Furthermore, the established anti-inflammatory actions of this compound, particularly its ability to suppress the NF-κB signaling pathway, are intrinsically linked to reducing oxidative stress. researchgate.netnih.gov Chronic inflammation is a major source of reactive oxygen species, and by inhibiting pro-inflammatory pathways, this compound can indirectly reduce the oxidative burden on the cell, thereby helping to prevent the oxidation of cellular components, including lipid droplets.

Physiological Roles and Contributions of 12 Oahsa in Preclinical Models

Impact on Obesity-Induced Inflammatory Phenotypes in Animal Models

Obesity is characterized by a state of chronic, low-grade inflammation within adipose tissue, which is a key contributor to the development of metabolic diseases like type 2 diabetes. diabetesjournals.orgoaepublish.comnih.gov This inflammation involves the infiltration and activation of various immune cells. frontiersin.org Studies in obese mice have demonstrated that 12-OAHSA administration can significantly mitigate these inflammatory phenotypes. nih.govresearchgate.net

A hallmark of adipose tissue inflammation in obesity is the accumulation of macrophages, particularly the pro-inflammatory M1 phenotype, often identified by the surface marker CD11c. nih.govresearchgate.net In vivo experiments using obese mouse models have shown that treatment with this compound leads to a significant decrease in the accumulation of these CD11c+ adipose tissue macrophages. hanyang.ac.krnih.govresearchgate.net This reduction in pro-inflammatory macrophages is associated with a less inflammatory environment in the adipose tissue, as evidenced by decreased expression of pro-inflammatory genes and suppression of the NF-κB signaling pathway. nih.govresearchgate.net

| Effect of this compound on Adipose Tissue Immune Cells in Obese Murine Models | |

| Immune Cell Type | Observed Effect |

| CD11c+ Macrophages | Significantly Decreased Accumulation nih.govresearchgate.net |

| CD4+ T Lymphocytes | Significantly Decreased Accumulation nih.govresearchgate.net |

| CD8+ T Lymphocytes | Significantly Decreased Accumulation nih.govresearchgate.net |

| Metabolic Effects of this compound in Insulin-Resistant Murine Models | |

| Parameter | Outcome of this compound Administration |

| Glucose Homeostasis | Significantly Improved nih.govresearchgate.net |

| Insulin (B600854) Resistance | Significantly Reduced hanyang.ac.kr |

| Body Weight | No Significant Change nih.gov |

Tissue-Specific Biological Effects of this compound (e.g., epididymal white adipose tissue vs. blood/spleen)

Research indicates that the anti-inflammatory effects of this compound may be highly localized. hanyang.ac.kr Studies in obese mice found that while this compound administration significantly reduced the populations of CD11c+ macrophages and CD4+/CD8+ T cells in epididymal white adipose tissue (eWAT), these effects were not observed in the blood or spleen. hanyang.ac.kr This finding suggests that this compound's mechanism of action is tissue-specific, primarily targeting the inflammatory processes within the adipose tissue itself, rather than exerting a systemic immunosuppressive effect. hanyang.ac.kr

Dysregulation of FAHFAs (including OAHSA isomers) in Disease States in Experimental Models

The broader family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), to which this compound belongs, has been identified as a class of endogenous lipids with anti-diabetic and anti-inflammatory properties. caymanchem.comnih.gov The discovery of these molecules was linked to mice that overexpressed the Glut4 glucose transporter in adipose tissue, which made them highly glucose tolerant. nih.govcaymanchem.com These mice had 16- to 18-fold higher levels of FAHFAs in their adipose tissue. researchgate.netnih.gov

Levels of certain FAHFAs, particularly isomers of palmitic acid hydroxy stearic acid (PAHSA), have been shown to correlate strongly with insulin sensitivity. nih.govjci.org In experimental models and human studies, the levels of these lipids are reduced in the adipose tissue and serum of individuals with insulin resistance. researchgate.netnih.gov This dysregulation, where lower levels of endogenous FAHFAs are associated with a state of metabolic dysfunction, highlights the potential physiological importance of this lipid class. nih.gov The administration of FAHFAs like this compound in preclinical models effectively mitigates obesity-induced insulin resistance by regulating adipose tissue inflammation, suggesting that these compounds could counteract the effects of their dysregulation in metabolic disease states. nih.govresearchgate.net

Observations in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Steatohepatitis (MASH) in Animal Models

Direct research specifically investigating the role of this compound in animal models of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) or Steatohepatitis (MASH) is limited. However, studies on the broader class of oleic acid-hydroxy stearic acids (OAHSAs) and related lipids in models of metabolic disease provide pertinent insights.

Animal models are crucial for studying MASLD, with diet-induced models, such as those using high-fat diets (HFDs), being common for mimicking the features of the human disease. nih.govmdpi.com In a study using a high-fat diet-fed mouse model, which is known to recapitulate MASLD, the administration of this compound was found to significantly improve glucose homeostasis. researchgate.netnih.gov This effect was independent of changes in body weight. researchgate.net Furthermore, treatment with this compound led to a significant reduction in the accumulation of pro-inflammatory immune cells, specifically CD11c⁺ macrophages and CD4⁺/CD8⁺ T lymphocytes, in adipose tissue. researchgate.net This was accompanied by a decrease in the expression of pro-inflammatory cytokine genes and the suppression of the NF-κB signaling pathway in the adipose tissue of these mice. researchgate.net Concurrently, the expression of the anti-inflammatory gene Il10 was markedly increased. researchgate.net

While these findings focus on adipose tissue inflammation in an obesity model, the mechanisms are highly relevant to MASLD, where obesity and insulin resistance are key drivers of disease progression from simple steatosis to MASH. nih.gov

A study analyzing serum from a cohort of women with morbid obesity and histologically classified liver status provided human-centric data that complements animal studies. researchgate.netnih.gov In this cohort, levels of certain OAHSA isoforms (OAHSA-2 and OAHSA-3) were found to be decreased in patients with MASH compared to those with normal liver or simple steatosis. researchgate.netnih.gov It has been suggested that 9-OAHSA may have a protective effect against liver apoptosis by maintaining mitochondrial function and stability in animal models. researchgate.net This aligns with the observation of decreased OAHSA levels in MASH subjects, a condition where apoptosis is frequently observed. researchgate.net

Conversely, one study in healthy mice noted that high intake of 9-OAHPA (an OAHSA-related compound) surprisingly induced hepatic steatosis and fibrosis in some of the animals. mdpi.com This highlights that different isomers can have distinct, and sometimes contradictory, physiological functions, underscoring the need for isomer-specific research in validated MASLD and MASH animal models. nih.gov

Interactive Data Table: Effects of this compound in a High-Fat Diet Mouse Model

| Finding | Observation in this compound-Treated Mice | Associated Pathway/Mechanism | Citation |

|---|---|---|---|

| Glucose Homeostasis | Significantly improved | Metabolic regulation | researchgate.net |

| Adipose Tissue Macrophages (CD11c⁺) | Significantly reduced accumulation | Anti-inflammatory effect | researchgate.net |

| Adipose Tissue T-cells (CD4⁺/CD8⁺) | Significantly reduced accumulation | Anti-inflammatory effect | researchgate.net |

| Pro-inflammatory Cytokine Genes | Significantly decreased expression | NF-κB signaling pathway suppression | researchgate.net |

| Anti-inflammatory Gene (Il10) | Markedly increased expression | Inflammation resolution | researchgate.net |

Alterations in Cancer Models (e.g., breast cancer, colorectal cancer)

The role of this compound and its related isomers in cancer is an emerging area of research, with most preclinical data stemming from analyses of human tissues and cancer cell lines rather than extensive animal model studies. These studies suggest a complex and often tissue-specific alteration of FAHFA metabolism in cancer.

In breast cancer , a metabolomic analysis of tumors and adjacent normal tissues from patients revealed significant alterations in the profiles of several FAHFA isomers. nih.gov While the OAHSA family as a whole did not show significant changes in the serum of breast cancer patients, specific isomers, including 9-OAHSA and 11-OAHSA, were found to be significantly up-regulated within the tumor tissue itself. nih.gov This contrasts with other FAHFAs, such as certain PAHSAs and SAHSAs, which were found to be decreased in the serum of breast cancer patients. mdpi.comnih.gov This suggests a localized dysregulation of OAHSA metabolism within the tumor microenvironment. nih.gov Animal models of breast cancer, such as those induced by carcinogens like 7,12-dimethylbenz(a)anthracene (DMBA) or genetically engineered models, are well-established but have not yet been extensively used to explore the specific role of this compound. nih.govscienceopen.comresearchgate.net

In the context of colorectal cancer , research has uncovered a potential protective mechanism involving FAHFAs. mdpi.com Studies on human colorectal tumors and cell lines have shown that levels of 9-HSA-containing FAHFAs are elevated in tumor tissue compared to normal tissue. nih.govmdpi.com The precursor molecule, 9-hydroxystearic acid (9-HSA), is known to induce programmed cell death (apoptosis) in colon carcinoma cells. mdpi.com However, the 9-HSA-containing FAHFAs formed from it are not pro-apoptotic. mdpi.com When colon cancer cell lines are supplied with 9-HSA, they increase their synthesis of FAHFAs before apoptosis is triggered. mdpi.com This has led to the hypothesis that colorectal cancer cells may divert pro-apoptotic 9-HSA into non-toxic FAHFAs as a survival strategy to escape cell death. mdpi.com This finding in colorectal cancer shares similarities with observations in breast cancer, suggesting a potential shared mechanism where cancer cells enhance FAHFA synthesis to sequester pro-apoptotic fatty acids and promote tumor survival. nih.gov

While these findings are significant, they are primarily based on the 9-OAHSA isomer and human tissue analysis. nih.govmdpi.com Specific investigations into the role and concentration of this compound in preclinical animal models of breast or colorectal cancer, such as the azoxymethane (B1215336) (AOM)-induced mouse model for colorectal cancer, are currently lacking. semanticscholar.org

Interactive Data Table: FAHFA Alterations in Cancer Studies

| Cancer Type | Sample Type | FAHFA Isomer(s) | Observed Alteration | Proposed Mechanism | Citation |

|---|---|---|---|---|---|

| Breast Cancer | Tumor Tissue | 9-OAHSA, 11-OAHSA | Increased | Possible attenuation of pro-apoptotic precursor effects. | nih.gov |

| Breast Cancer | Serum | 13-PAHSA, 9-PAHSA, 13-SAHSA, 12-SAHSA | Decreased | Systemic metabolic dysregulation. | mdpi.com |

| Colorectal Cancer | Tumor Tissue | 9-HSA-containing FAHFAs | Increased | Sequestration of pro-apoptotic 9-HSA to promote cell survival. | mdpi.com |

| Colorectal Cancer | Plasma (Advanced Stage) | FAHFA 9:0_18:1 | Decreased | Potential increase in systemic inflammatory response. | rsc.org |

Analytical and Methodological Approaches for 12 Oahsa Research

Extraction and Sample Preparation Strategies for FAHFAs in Biological Matrices

Effective extraction and sample preparation are crucial first steps in FAHFA analysis from biological samples, which can include tissues, plasma, serum, and fecal samples. FAHFAs are often present in lower amounts compared to other lipid classes like phospholipids (B1166683) and neutral lipids such as triacylglycerols, requiring methods for fractionation and enrichment. biorxiv.orgbiorxiv.org

Common lipid extraction methods, such as modified Bligh and Dyer or Folch methods, are often employed, but these may not be sufficient for isolating low-abundance FAHFAs from the more abundant lipid species that can cause ion suppression during mass spectrometry analysis. nih.govmdpi.com

Solid-phase extraction (SPE) is a widely used technique to fractionate and enrich FAHFAs from biological matrices. biorxiv.orgbiorxiv.orgnih.gov For instance, SPE columns coated with titanium and zirconium dioxide have been successfully used to separate fatty acids, including FAHFAs, from phospholipids and neutral lipids. biorxiv.orgbiorxiv.orgnih.gov This enrichment step improves the sensitivity of FAHFA profiling. biorxiv.org One study applied an SPE procedure to mouse fecal samples, achieving a high recovery rate of 100% for free fatty acids and FAHFAs in the methanol (B129727) fraction containing 1% formic acid. biorxiv.org Another approach used HyperSep silica (B1680970) SPE to enrich FAHFAs from biological samples by eluting nonpolar lipids first with hexane/ethyl acetate (B1210297) and then collecting FAHFA species eluted with ethyl acetate. nih.gov

Automated online SPE-LC-MS/MS methods have also been developed for sensitive and selective analysis of FAHFAs in samples like human serum, involving a sequence of automatic operations for sample loading, washing, and elution onto the chromatographic column. mdpi.com

Advanced Mass Spectrometry Techniques for 12-OAHSA Analysis

Mass spectrometry is the cornerstone of FAHFA analysis, providing the sensitivity and specificity required for their detection, identification, and quantification. Various MS techniques, including LC-MS/MS, ion trap MS3, DIA, and EAD, are employed, often in combination, to gain comprehensive structural information and quantify these complex lipids. mdpi.comsemanticscholar.orgresearchgate.netjst.go.jpmdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling

LC-MS/MS is widely used for FAHFA metabolic profiling. biorxiv.orgbiorxiv.org This technique separates different FAHFA species based on their chromatographic properties before they enter the mass spectrometer for detection and fragmentation. Triple quadrupole mass spectrometers are commonly used in FAHFA analysis. mdpi.com High-resolution instruments like Orbitrap and QTOF mass analyzers have also been employed. mdpi.com

FAHFAs with a free carboxyl group are typically detected in the negative ion mode of electrospray ionization (ESI). biorxiv.orgbiorxiv.orgmdpi.com However, derivatization can facilitate detection in the positive ion mode, often leading to increased sensitivity. biorxiv.orgmdpi.comresearchgate.net Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted screening and quantitative analysis of FAHFAs, utilizing characteristic fragmentation patterns of labeled or unlabeled species. researchgate.netmdpi.com For example, MRM transitions can be created based on the neutral loss of specific fragments or the loss of the fatty acid moiety. mdpi.com

LC-MS/MS analysis has revealed wide variations in FAHFA profiles and amounts in different dietary oils, with olive oil showing the highest amounts of total OAHSAs, including this compound. nih.gov

Ion Trap Mass Spectrometry and MS3 for Ester Position Elucidation

Determining the exact position of the ester linkage and the hydroxyl group within FAHFA isomers is critical for understanding their biological activity, as this can vary depending on the structure. biorxiv.orgnih.govbiorxiv.org While collision-induced dissociation (CID) in standard MS/MS can provide information about the fatty acid and hydroxy fatty acid components, it often does not reveal the precise position of the hydroxyl group or double bonds, especially for isomeric species. biorxiv.orgsemanticscholar.org

Ion trap mass spectrometry, particularly using MS3 (tandem mass spectrometry performed on a fragment ion from a previous MS/MS event), has been shown to be effective in determining the ester position in isomeric FAHFAs. mdpi.comsemanticscholar.orgnih.govresearchgate.net MS3 spectra acquired from specific fragment ions can reveal distinct diagnostic product ions unique to each isomer, allowing for the pinpointing of the ester location. mdpi.comsemanticscholar.orgnih.gov For instance, MS3 experiments on fragment ions of palmitic acid esters of hydroxy stearic acid (PAHSA) isomers revealed ions indicating the position of the hydroxyl group. semanticscholar.org

Data-Independent Acquisition (DIA) and Electron-Activated Dissociation (EAD) for Structural Elucidation of Positional Isomers

Data-independent acquisition (DIA), such as sequential window acquisition of all theoretical mass spectra (SWATH-DIA), is a mass spectrometry method where all ions within selected m/z ranges are fragmented and analyzed. nih.govbiorxiv.orgwikipedia.org This approach ensures that MS/MS information is acquired for all detectable ions, including low-abundance species, which can be a limitation of data-dependent acquisition (DDA). jst.go.jp

Electron-activated dissociation (EAD) is a fragmentation technique that provides different fragmentation patterns compared to conventional CID, enabling the distinction of closely related lipid species, including positional isomers. biorxiv.orgbiorxiv.orgnih.govsepscience.com EAD can generate fragment ions specific to the hydroxy position and potentially provide information about the position of double bonds. biorxiv.orgnih.govsepscience.com

The combination of LC-SWATH-DIA and EAD-MS/MS has been developed for in-depth structural elucidation and profiling of FAHFAs. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org This approach involves enriching FAHFAs using SPE, derivatizing them (e.g., with DMED) for positive ion mode detection, and then analyzing them by LC-SWATH-DIA-EAD-MS/MS. biorxiv.orgbiorxiv.orgnih.gov Software programs like MS-DIAL and MRMPROBS are used to process the acquired data, annotate DMED-FAHFAs, and quantify isomers based on characteristic fragment ions. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org This methodology allows for the characterization of FAHFAs at the molecular species level, OH position-resolved level, and in some cases, both double bond and OH position-resolved levels. nih.govbiorxiv.org

Research using LC-SWATH-DIA-EAD-MS/MS has shown that while LC can separate FAHFAs with significantly different hydroxyl positions (e.g., 5-OAHSA and this compound), isomers with only one OH position difference (e.g., this compound and 13-OAHSA) may have almost identical retention times, highlighting the importance of fragmentation techniques like EAD for distinguishing them. biorxiv.org The EAD-MS/MS spectra of DMED-derivatized 12-oleic acid ester of hydroxy stearic acid (this compound) standards have been investigated to understand their fragmentation patterns for lipid annotation and quantification. biorxiv.orgbiorxiv.orgresearchgate.net

Data from LC-SWATH-DIA-EAD-MS/MS analysis of mouse fecal samples characterized numerous FAHFA structures, including those resolved by OH position. nih.govbiorxiv.org For example, 5OH-13OH hydroxy fatty acids with 16 or 18 carbon atoms were identified as major components, abundant at positions 5, 7, 9, and 10. nih.govbiorxiv.org

Data Table Example (Illustrative based on search results):

| FAHFA Isomer | Hydroxyl Position | Abundance in Mouse Feces (Relative) |

| OAHSA | 5-OH | High |

| OAHSA | 7-OH | High |

| OAHSA | 9-OH | High |

| OAHSA | 10-OH | High |

| OAHSA | 12-OH | Moderate |

| OAHSA | 13-OH | Moderate |

| PAHSA | 9-OH | High |

| PAHSA | 12-OH | Moderate |

Derivatization Methods for Enhanced Detection and Sensitivity in FAHFA Lipidomics

Derivatization is a common strategy in FAHFA lipidomics to improve detection sensitivity and facilitate analysis, particularly by enabling detection in positive ion mode ESI-MS. biorxiv.orgmdpi.comresearchgate.netacs.orgresearchgate.net FAHFAs typically carry a negative charge in negative ion mode ESI-MS due to the free carboxyl group, which can result in lower sensitivity. mdpi.comresearchgate.net

Introducing a fixed charge site, such as a tertiary amine, through derivatization can significantly enhance the detection sensitivity of compounds with free carboxylic acids in ESI-MS analysis. mdpi.com N,N-dimethylethylenediamine (DMED) is a commonly used derivatization reagent for FAHFAs. biorxiv.orgbiorxiv.orgmdpi.comresearchgate.netacs.orgresearchgate.net DMED converts the carboxylic acid moiety to a tertiary amine, allowing for detection in the more sensitive positive ion mode. biorxiv.orgmdpi.comresearchgate.netresearchgate.net The use of deuterated DMED (e.g., d4-DMED) enables relative quantification between samples using chemical isotope labeling. biorxiv.orgmdpi.comresearchgate.netmdpi.com

DMED derivatization has been shown to increase the detection sensitivities of FAHFAs significantly, with reported enhancements ranging from 7 to 398 folds depending on the specific FAHFA and method. researchgate.netacs.orgresearchgate.net Limits of detection (LODs) for DMED-labeled FAHFAs have been reported in the picogram range. mdpi.comresearchgate.net This enhanced sensitivity is crucial for detecting low-abundance FAHFAs in complex biological matrices. nih.govresearchgate.netacs.org

Derivatization with DMED also helps to shift the molecular masses of FAHFAs away from regions overlapped by signals from other abundant lipid classes like ceramides, thereby reducing confounding signals and improving the accuracy of FAHFA analysis. nih.govnih.gov

Reporter Gene Assays for Investigating Signaling Pathway Activation

Reporter gene assays are valuable tools for investigating the biological activity of FAHFAs, including their ability to activate specific signaling pathways. These assays typically involve a reporter gene (e.g., luciferase) whose expression is controlled by a promoter element responsive to the signaling pathway of interest. When the FAHFA activates the pathway, the reporter gene is transcribed, and the resulting protein activity (e.g., luciferase activity) can be measured as an indicator of pathway activation.

Reporter gene assays have been used to examine the ability of FAHFAs to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is involved in antioxidant defense. nih.govencyclopedia.pubnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net In these assays, an antioxidant response element (ARE), which is a binding site for NRF2, is linked to the luciferase reporter gene. encyclopedia.pubmdpi.com Activation of NRF2 leads to its translocation to the nucleus, binding to the ARE, and increased luciferase activity. encyclopedia.pubmdpi.com

Studies using reporter gene assays have shown that certain FAHFAs, such as docosahexaenoic acid (DHA) esterified to hydroxy fatty acids like 12-hydroxy oleic acid (12-HOA) and 12-hydroxy stearic acid (12-HSA), can act as potent activators of NRF2 in cell lines. nih.govencyclopedia.pubnih.govmdpi.com For example, 12-DHAHOA and 12-DHAHSA demonstrated dose-dependent activation of NRF2 in C3A cells, with 12-DHAHOA appearing to be a more potent activator. encyclopedia.pubmdpi.com Eicosapentaenoic acid (EPA) esterified 12-HSA (12-EPAHSA) and 12-HOA (12-EPAHOA) have also been identified as potent activators of NRF2 using reporter gene assays. nih.govresearchgate.net

Reporter gene assays have also been utilized to investigate the effects of this compound on the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which plays a key role in inflammation. researchgate.nethanyang.ac.kr Research has shown that this compound can suppress LPS-induced inflammatory responses in macrophages by decreasing the expression of inflammatory genes and affecting the NF-κB pathway. nih.govresearchgate.nethanyang.ac.kr Specifically, this compound reduced the phosphorylation of key components in the NF-κB pathway, such as Ikkβ and p65, while increasing the total cytosolic IkBα. hanyang.ac.kr

Research Findings Example (Based on Reporter Gene Assay Data):

| Compound | Signaling Pathway | Effect on Pathway Activity (e.g., NRF2 Activation) | Reference |

| 12-DHAHOA | NRF2 | Dose-dependent activation, more potent than 12-DHAHSA | encyclopedia.pubmdpi.com |

| 12-DHAHSA | NRF2 | Dose-dependent activation | encyclopedia.pubmdpi.com |

| 12-EPAHSA | NRF2 | Potent activation | nih.govresearchgate.net |

| This compound | NF-κB | Suppresses activation (reduces phosphorylation of Ikkβ and p65, increases IkBα) | nih.govhanyang.ac.kr |

Future Research Directions and Unanswered Questions for 12 Oahsa

Elucidation of Comprehensive Structure-Activity Relationships for OAHSA Isomers

While some biological activities of FAHFAs, including certain OAHSA isomers, have been noted, a detailed understanding of how structural variations among OAHSA isomers influence their specific biological functions is still developing. Studies have shown that different FAHFA isomers can exhibit distinct biological activities, such as varying capacities to potentiate glucose-stimulated insulin (B600854) secretion or exert anti-inflammatory effects. nih.gov For instance, 5- and 9-OAHSA have shown some capacity to potentiate insulin-stimulated glucose transport in adipocytes, whereas 12-OAHSA did not demonstrate this effect in one study. nih.gov Conversely, this compound has been shown to mitigate obesity-induced inflammation and improve glucose homeostasis in mice. researchgate.netnih.gov This highlights the importance of the ester bond position on the hydroxy fatty acid backbone in determining the biological outcome. Future research needs to systematically investigate the structure-activity relationships across all OAHSA isomers, potentially including those with the oleic acid esterified at positions other than 5, 9, or 12 on the hydroxystearic acid. This will involve synthesizing various OAHSA isomers and rigorously testing their effects in a range of relevant biological assays, such as glucose uptake, insulin secretion, and inflammatory pathway modulation. nih.gov Techniques like LC-MS/MS analysis are crucial for identifying and quantifying these different isomers in biological samples and dietary sources. researchgate.net

Identification of Additional Specific Molecular Targets and Receptors for this compound Action

The precise molecular targets and receptors through which this compound exerts its effects are not yet fully elucidated. While some FAHFAs have been shown to interact with receptors like GPR120, mediating anti-inflammatory and insulin-sensitizing effects, the specific interaction of this compound with this or other receptors requires further investigation. researchgate.netfrontiersin.orgfrontiersin.org Research indicates that this compound can significantly inhibit the LPS-induced inflammatory response in macrophages by suppressing the NF-κB signaling pathway. researchgate.netnih.gov However, the initial interaction event that triggers this downstream effect needs to be identified. Future studies should employ techniques such as receptor binding assays, reporter gene assays, and potentially advanced lipidomics approaches combined with proteomics to pinpoint the specific proteins or receptors that directly interact with this compound. biorxiv.org Understanding these interactions at a molecular level is critical for fully understanding its mechanism of action and for the potential development of targeted therapies.

Interplay between this compound and the Microbiome in Host Physiology

The gut microbiome plays a significant role in modulating host physiology and can influence the levels and types of metabolites present in the body. dovepress.commdpi.com While the interplay between FAHFAs in general and the microbiome is an emerging area, the specific relationship between this compound and the gut microbiota remains to be fully explored. Some studies suggest that gut bacteria can produce metabolites that mimic human signaling molecules and can utilize diet-derived substrates. microbiomepost.com It is plausible that the gut microbiome could influence this compound levels through direct production, modification of precursors, or by influencing host metabolic pathways involved in this compound synthesis or degradation. Conversely, this compound might also influence the composition or activity of the gut microbiota. Future research should investigate the presence and production of this compound by gut microbes, the impact of dietary interventions and microbial modulation on endogenous this compound levels, and the effects of this compound administration on microbiome composition and function. mdpi.combiorxiv.org

Exploration of this compound's Role in Other Pathophysiological Contexts

Current research has primarily focused on the role of this compound in metabolic disorders, particularly obesity-induced inflammation and insulin resistance. researchgate.netnih.gov However, given the diverse biological activities of other FAHFAs, it is likely that this compound may have roles in other pathophysiological contexts. For example, other FAHFAs have been implicated in conditions such as type 1 and type 2 diabetes, colitis, chronic inflammation, and potentially even cancer. researchgate.netmdpi.comresearchgate.net Future research should broaden the investigation into the potential roles of this compound in these and other disease states, including cardiovascular disease, neurological disorders, and immune-mediated conditions. nih.gov This could involve in vitro studies using relevant cell lines, as well as in vivo studies using appropriate animal models of disease.

Development of Novel Methodologies for Biosynthetic Pathway Dissection and Regulation

The precise enzymatic pathways responsible for the biosynthesis of this compound in mammals are not completely understood. While some enzymes have been implicated in FAHFA metabolism, the specific enzymes catalyzing the esterification of oleic acid to the 12th carbon of hydroxystearic acid are yet to be definitively identified. nih.gov Understanding the biosynthetic pathway is crucial for understanding how endogenous levels of this compound are regulated and for developing strategies to modulate its levels for therapeutic benefit. Future research should focus on identifying the specific enzymes involved in this compound synthesis using techniques such as enzyme assays, genetic knockdown or overexpression studies, and potentially activity-based protein profiling. nih.gov Furthermore, investigating the regulatory mechanisms controlling the expression and activity of these enzymes will provide insights into how this compound production is controlled in different physiological and pathological states.

Advanced Bioengineering and Biocatalysis for Scalable this compound Production

As the potential therapeutic applications of this compound are explored, the need for scalable and cost-effective production methods will become increasingly important. Chemical synthesis of complex lipids like FAHFAs can be challenging and may not be suitable for large-scale production. mdpi.com Bioengineering and biocatalysis offer promising alternative approaches for the sustainable production of this compound. acs.orgxopack.comnih.gov Recent work has explored the use of lipases and other enzymes for the enzymatic synthesis of various FAHFAs, including this compound, from fatty acid and hydroxy fatty acid precursors. acs.org Future research should focus on identifying and engineering highly efficient enzymes specifically for this compound synthesis, optimizing biocatalytic reaction conditions, and developing scalable bioreactor systems for industrial production. acs.orgnih.govosti.gov This could involve exploring enzymes from diverse sources, including microorganisms, and employing techniques such as directed evolution to improve enzyme activity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.